molecular formula C8H12Cl2N4O B13569834 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride

Cat. No.: B13569834
M. Wt: 251.11 g/mol
InChI Key: PXNHUGKFDPNKKF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a bicyclic organic compound featuring a piperazin-2-one core fused with a pyrimidin-2-yl substituent. Its molecular formula is C₈H₁₁Cl₂N₅O, with a molecular weight of 264.11 g/mol (exact data inferred from analogs in –12). The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Notably, its structural analog, 1-pyrimidinylpiperazine (1-PP), is a bioactive metabolite of the anxiolytic drug buspirone and has demonstrated efficacy in reducing anxiety and alcohol dependency in clinical trials . The dihydrochloride derivative is synthesized via reaction of 1-(pyrimidin-2-yl)piperazine with hydrochloric acid, as described in crystal structure studies .

Properties

Molecular Formula

C8H12Cl2N4O

Molecular Weight

251.11 g/mol

IUPAC Name

1-pyrimidin-2-ylpiperazin-2-one;dihydrochloride

InChI

InChI=1S/C8H10N4O.2ClH/c13-7-6-9-4-5-12(7)8-10-2-1-3-11-8;;/h1-3,9H,4-6H2;2*1H

InChI Key

PXNHUGKFDPNKKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=NC=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride typically involves the condensation of pyrimidine derivatives with piperazine. The reaction conditions often include temperatures ranging from 25-40°C . The process may involve multiple steps, including the formation of intermediates and subsequent purification steps to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is used as a derivatization reagent for carboxyl groups on peptides and in the synthesis of complex organic molecules.
  • Biology This compound is studied for its interactions with biological receptors, particularly in the context of neurotransmission.
  • Medicine It is investigated for potential therapeutic effects, especially as a metabolite of buspirone and other anxiolytic drugs.
  • Industry This compound is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents include nucleophiles such as amines and thiols, often involving the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents. The products depend on the specific reagents and conditions used; for example, nucleophilic substitution can yield various substituted piperazine derivatives.
  • Oxidation and Reduction The compound can undergo oxidation and reduction reactions, although these are less common. Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Immunoregulation

Pyrimidylpiperazine (Y-40138), a synthetic derivative of N-[1-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}phenyl)cyclopropyl] acetamide, is a novel dual regulator of pro- and anti-inflammatory cytokines in vivo .

  • In alveolar epithelial cells, pre-treatment with Y-40138 reduced LPS-induced biosynthesis of IL-1β, IL-6, and TNF-α and up-regulated an anti-inflammatory counter-loop mediated through IL-10 .
  • This regulation of pro- and anti-inflammatory signals was accompanied by an inhibition of the nuclear localization of selective NF-κB subunits .

Monoamine Oxidase Inhibitory Activity

2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have been synthesized and screened for their monoamine oxidase A and B inhibitory activity .

  • Compounds 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate exhibited selective MAO-A inhibitory activity .

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pharmacological and physicochemical properties of piperazine/pyrrolidine derivatives are highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:

Compound Name Structural Features Key Differences vs. Target Compound Pharmacological/Physicochemical Notes Reference
3-(Pyridin-2-yl)piperazin-2-one Piperazin-2-one with pyridin-2-yl substituent (6-membered ring, one N atom) Pyridine (1 N) vs. pyrimidine (2 N) reduces aromaticity and H-bonding potential Likely lower receptor affinity due to reduced N-atom density
1-(3-Chlorophenyl)piperazin-2-one HCl Piperazin-2-one with 3-chlorophenyl group Chlorophenyl substituent introduces electronegativity May enhance binding to halogen-sensitive receptors
1-(Pyrimidin-2-yl)-1,4-diazepane diHCl 7-membered diazepane ring with pyrimidin-2-yl group Larger ring size increases conformational flexibility Potential for altered pharmacokinetics and off-target effects
1-Methyl-piperazin-2-one HCl Piperazin-2-one with methyl group Lack of aromatic substituent reduces π-π stacking interactions Simplified structure may improve metabolic stability
1-(1-Methylpiperidin-3-yl)piperazin-2-one diHCl Piperazin-2-one with methylpiperidinyl group Bulky substituent increases lipophilicity Likely enhanced blood-brain barrier penetration

Pharmacological Activity

  • 1-Pyrimidinylpiperazine (1-PP) : The free base analog of the target compound is a serotonin 5-HT₁A partial agonist. In a double-blind trial, 1-PP significantly reduced anxiety (Hamilton Rating Scale) and alcohol craving in comorbid patients .
  • Pyrimidine-Piperazine Derivatives: Compounds like 4-(pyrimidin-2-yl)piperazin-1-ylmethanone () exhibit varied bioactivity due to ketone substituents, which may modulate enzyme inhibition (e.g., kinases or GPCRs).

Physicochemical Properties

  • Solubility : The dihydrochloride salt form of the target compound offers superior water solubility compared to free bases (e.g., 1-PP) or neutral analogs (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid, ).
  • Crystallinity: The pyrimidine-piperazine motif often crystallizes in orthorhombic (P2₁2₁2₁) or monoclinic (P2₁/c) systems, with hydrogen-bonding networks influenced by chloride ions .

Biological Activity

1-(Pyrimidin-2-yl)piperazin-2-one dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Structure:

  • CAS Number: 2361852-21-1
  • Molecular Formula: C8H10Cl2N4O
  • Molecular Weight: 239.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in key metabolic pathways.

Enzyme Inhibition

This compound has shown potential as an inhibitor for certain kinases and phosphatases, which are crucial in regulating cellular functions such as proliferation and apoptosis. For instance, it may exhibit inhibitory effects on Class I PI3-kinase enzymes, which are implicated in cancer cell growth and survival .

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound possess significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating notable inhibition .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainInhibition Zone (mm)Reference
1-(Pyrimidin-2-yl)piperazin-2-oneMRSA15
2-(Piperazin-1-yl)naphtho[2,3-d]thiazoleS. aureus18
3k (Thiazole derivative)Listeria monocytogenes20

Case Study 1: Anticancer Potential

A study focused on the anticancer properties of piperazine derivatives revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. In vitro tests showed that these compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic profiling of piperazine derivatives has highlighted their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the therapeutic window and optimizing dosage regimens for clinical applications .

Q & A

Q. What are the recommended synthetic routes for 1-(pyrimidin-2-yl)piperazin-2-one dihydrochloride, and how should purity be validated?

Methodological Answer: The synthesis typically involves coupling pyrimidine derivatives with functionalized piperazine intermediates under nucleophilic substitution or Buchwald-Hartwig amination conditions. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(OAc)₂ for cross-coupling reactions .
  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Validation :
    • Purity : ≥95% by HPLC (UV detection at 254 nm) .
    • Characterization :
  • NMR (¹H/¹³C): Confirm absence of unreacted starting materials.
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks matching the theoretical mass (±2 ppm) .
    • Safety : Follow GHS guidelines (e.g., H315, H319) for skin/eye protection and ventilation .

Q. How can researchers ensure accurate structural characterization of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography : Use SHELX software for structure refinement .
  • FT-IR Spectroscopy : Identify carbonyl (C=O) and pyrimidine ring vibrations (e.g., 1650–1700 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature ≥200°C inferred from related piperazine derivatives) .
  • Data Cross-Validation : Compare experimental NMR shifts (e.g., δ 8.3 ppm for pyrimidine protons) with computational predictions (DFT/B3LYP) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or solvent impurities. To resolve:

  • Solubility Profiling :

    SolventTemperature (°C)Solubility (mg/mL)MethodReference
    Water2512.5 ± 1.2Shake-flask
    DMSO2545.8 ± 3.5UV-Vis
  • Crystalline Form Analysis : Use PXRD to identify hydrates or anhydrous forms .

  • Quality Control : Pre-dry solvents over molecular sieves and report lot numbers for reproducibility .

Q. What strategies mitigate toxicity risks during in vitro assays?

Methodological Answer: Refer to GHS hazard classifications:

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Nitrile gloves, lab coat
Eye DamageH319Goggles + face shield
Respiratory IrritationH335Fume hood (≥0.5 m/s airflow)
  • In Vitro Protocols :
    • Use cell-permeable inhibitors at IC₅₀ ≤10 µM to minimize exposure .
    • Neutralize waste with 1M NaOH before disposal .

Q. How can mechanistic studies distinguish between target binding and off-target effects?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tags) with Scatchard analysis to calculate Kd.
  • Off-Target Screening :
    • Chemoproteomics : SILAC-based profiling against kinase/GPCR panels .
    • Computational Docking : AutoDock Vina to predict binding affinities for homologs (RMSD ≤2.0 Å) .
  • Negative Controls : Include piperazine analogs lacking the pyrimidine moiety .

Q. What experimental adjustments resolve low yields in scale-up synthesis?

Methodological Answer: Common issues and solutions:

IssueRoot CauseSolution
Low YieldIncomplete couplingOptimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ → 10 mol%)
Byproduct FormationSolvent polaritySwitch from DMF to toluene + 10% Et₃N
  • Process Analytical Technology (PAT) :
    • Use inline FT-IR to monitor reaction progression .
    • Implement Design of Experiments (DoE) for parameter optimization (e.g., temperature, stoichiometry) .

Data Contradiction Analysis Example
Conflict : Reported logP values range from 1.2 (computational) to 1.8 (experimental).
Resolution :

  • Experimental logP : Determine via shake-flask (octanol/water) with LC-MS quantification .
  • Computational Adjustment : Apply correction factors for ionization (pKa ≈ 7.4 for pyrimidine) using MarvinSketch .

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